molecular formula C16H14F3NO3 B11027832 3,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

3,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11027832
M. Wt: 325.28 g/mol
InChI Key: AWJUCPNCGNGISA-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C16H14F3NO3 It is a benzamide derivative characterized by the presence of methoxy groups at the 3 and 5 positions on the benzene ring and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 3-(trifluoromethyl)aniline.

    Formation of Acid Chloride: 3,5-dimethoxybenzoic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation Reaction: The acid chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base like triethylamine (Et3N) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

3,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C16H14F3NO3/c1-22-13-6-10(7-14(9-13)23-2)15(21)20-12-5-3-4-11(8-12)16(17,18)19/h3-9H,1-2H3,(H,20,21)

InChI Key

AWJUCPNCGNGISA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC

Origin of Product

United States

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